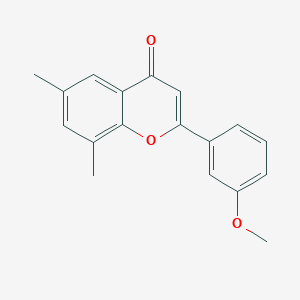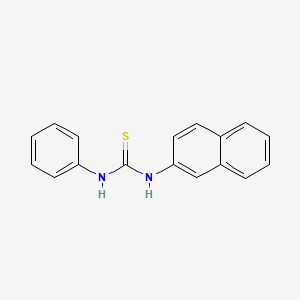
DUBs-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DUBs-IN-2 is a potent and selective inhibitor of deubiquitinase enzymes, specifically targeting ubiquitin-specific peptidase 8. This compound has shown significant potential in scientific research due to its ability to inhibit the activity of ubiquitin-specific peptidase 8 with an IC50 value of 0.28 micromolar . Deubiquitinase enzymes play a crucial role in the regulation of protein degradation and cellular homeostasis, making this compound an important tool in the study of these processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DUBs-IN-2 involves the preparation of 9-ethoxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile. The synthetic route typically includes the following steps:
Formation of the indeno[1,2-b]pyrazine core: This involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of the ethoxyimino group: This step involves the reaction of the indeno[1,2-b]pyrazine core with ethoxyamine under specific conditions to introduce the ethoxyimino group.
Formation of the dicarbonitrile:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
DUBs-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used for further studies to understand the structure-activity relationship of the compound .
Applications De Recherche Scientifique
DUBs-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of deubiquitinase enzymes and their role in protein degradation.
Biology: Employed in cell biology studies to investigate the role of ubiquitin-specific peptidase 8 in cellular processes such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases associated with dysregulated deubiquitinase activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting deubiquitinase enzymes
Mécanisme D'action
DUBs-IN-2 exerts its effects by inhibiting the activity of ubiquitin-specific peptidase 8. This enzyme is involved in the removal of ubiquitin moieties from substrate proteins, a process that regulates protein degradation and cellular homeostasis. By inhibiting ubiquitin-specific peptidase 8, this compound prevents the deubiquitination of target proteins, leading to their accumulation and subsequent degradation via the proteasome pathway. This mechanism is particularly important in the context of cancer, where dysregulated deubiquitinase activity can contribute to tumor progression .
Comparaison Avec Des Composés Similaires
DUBs-IN-2 is unique in its high selectivity for ubiquitin-specific peptidase 8, with minimal activity against other deubiquitinase enzymes such as ubiquitin-specific peptidase 7. This selectivity makes it a valuable tool for studying the specific role of ubiquitin-specific peptidase 8 in various biological processes .
Similar Compounds
DUBs-IN-1: Another inhibitor of ubiquitin-specific peptidase 8, but with a slightly different chemical structure and lower selectivity.
This compound stands out due to its high potency and selectivity, making it a preferred choice for research focused on ubiquitin-specific peptidase 8 .
Propriétés
Formule moléculaire |
C15H9N5O |
|---|---|
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
(9Z)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14- |
Clé InChI |
VKVAJBRQGBRHIK-ZHZULCJRSA-N |
SMILES isomérique |
CCO/N=C\1/C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
SMILES canonique |
CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)

![2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11847969.png)





![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)


![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)

![6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11848027.png)
